(2,3-Dibromophenyl)methanesulfonyl chloride
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Overview
Description
(2,3-Dibromophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5Br2ClO2S and a molecular weight of 348.44 g/mol . It is characterized by the presence of two bromine atoms, a methanesulfonyl group, and a chloride group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dibromophenyl)methanesulfonyl chloride typically involves the reaction of 2,3-dibromotoluene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{2,3-Dibromotoluene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dibromophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form (2,3-dibromophenyl)methanesulfonamide.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Products include (2,3-dibromophenyl)methanesulfonamides, (2,3-dibromophenyl)methanesulfonates, and (2,3-dibromophenyl)methanesulfonyl ethers.
Reduction Reactions: The major product is (2,3-dibromophenyl)methanesulfonamide.
Oxidation Reactions: Products include (2,3-dibromophenyl)methanesulfonic acid and its derivatives.
Scientific Research Applications
(2,3-Dibromophenyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,3-Dibromophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or sulfonyl ether derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dibromophenyl)methanesulfonyl chloride
- (3,4-Dibromophenyl)methanesulfonyl chloride
- (2,3-Dichlorophenyl)methanesulfonyl chloride
Uniqueness
(2,3-Dibromophenyl)methanesulfonyl chloride is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to different physical and chemical properties compared to its analogs.
Properties
IUPAC Name |
(2,3-dibromophenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClO2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQAHMGZFKDFAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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